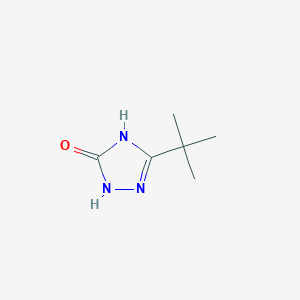![molecular formula C15H16N2O B8772193 (4-Aminophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 5809-25-6](/img/structure/B8772193.png)
(4-Aminophenyl)[4-(dimethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4’-(dimethylamino)benzophenone is an organic compound with the molecular formula C15H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both amino and dimethylamino groups attached to a benzophenone core, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-4’-(dimethylamino)benzophenone can be synthesized through the reaction of dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by reduction of the resulting ketone to yield the desired product .
Industrial Production Methods: In industrial settings, the compound is typically produced by reacting dimethylaniline with benzoyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-(dimethylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
4-Amino-4’-(dimethylamino)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of dyes and polymers.
Biology: The compound is employed in the study of enzyme kinetics and as a fluorescent probe.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of pigments, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(dimethylamino)benzophenone involves its ability to absorb light and generate reactive species. In photochemical applications, the compound absorbs UV light and undergoes intersystem crossing to produce excited states that can initiate polymerization reactions. The amino and dimethylamino groups enhance its electron-donating properties, making it an effective photoinitiator .
Comparison with Similar Compounds
4,4’-Bis(dimethylamino)benzophenone:
4-(Dimethylamino)benzophenone: This compound has only one dimethylamino group and lacks the amino group.
Uniqueness: 4-Amino-4’-(dimethylamino)benzophenone is unique due to the presence of both amino and dimethylamino groups, which confer distinct electronic properties and reactivity. This dual functionality makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
5809-25-6 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4-aminophenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,16H2,1-2H3 |
InChI Key |
CFYFLCCDJYTKMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
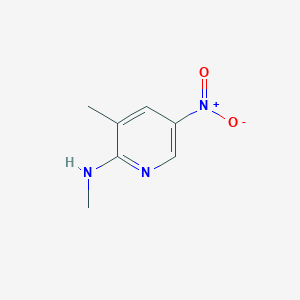
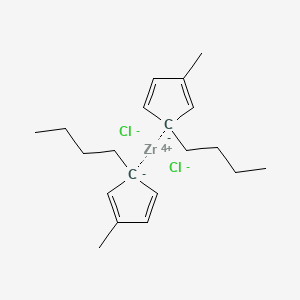
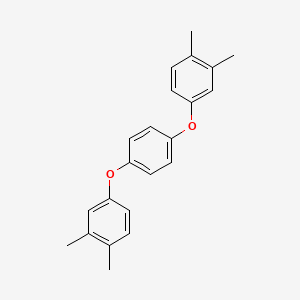
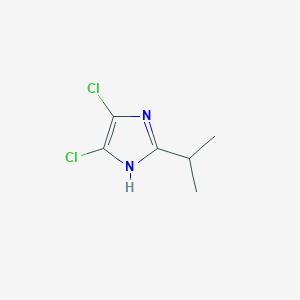
![methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B8772143.png)
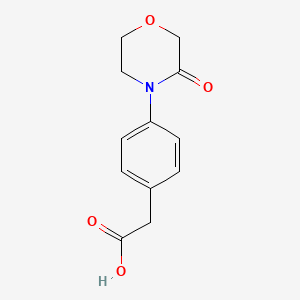
![5-bromo-4-ethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772149.png)
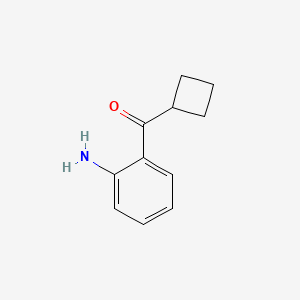
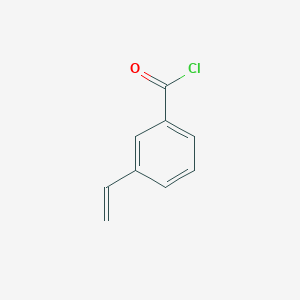
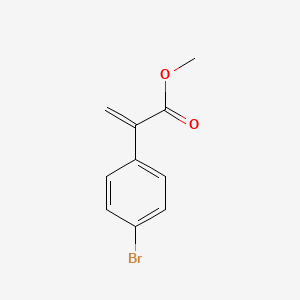
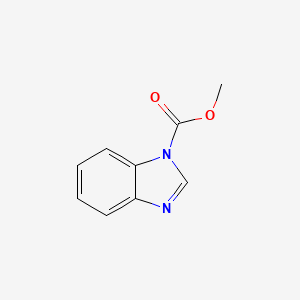
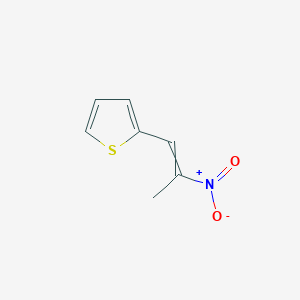
![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)
